molecular formula C11H11N3O B6142552 N-benzyl-1H-imidazole-1-carboxamide CAS No. 109844-65-7

N-benzyl-1H-imidazole-1-carboxamide

Cat. No. B6142552
CAS RN: 109844-65-7
M. Wt: 201.22 g/mol
InChI Key: RFPPSZYJTYMFOR-UHFFFAOYSA-N
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Description

“N-benzyl-1H-imidazole-1-carboxamide” is a compound that belongs to the class of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “N-benzyl-1H-imidazole-1-carboxamide” is characterized by the presence of an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The exact bond lengths and angles would require more specific experimental data for confirmation .


Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions . They are key components to functional molecules and are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of N-benzyl-1H-imidazole-1-carboxamide, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Imidazole derivatives have shown potential in antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for their antitumor potential against different cell lines .

Antibacterial Activity

N-benzyl-1H-imidazole-1-carboxamide derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria . The compounds showed selectivity, indicating their potential as antibacterial drugs .

Antimicrobial Properties

N-benzyl-1H-indole-3-carboxamide, a derivative of indole, has been studied for its antimicrobial properties . Although it is commercially available, there was no report of its antimicrobial properties to the best of our knowledge, despite having indole and amide in its structure .

Antihypertensive Leads

Docking studies have revealed that N-substituted imidazole derivatives based on (E)-urocanic acid may be potential antihypertensive leads . This suggests that N-benzyl-1H-imidazole-1-carboxamide could also have potential in this area.

Antifungal Activity

In addition to antibacterial activity, N-benzyl-1H-imidazole-1-carboxamide derivatives have also been tested for their antifungal activity . The results indicate that these compounds could be potential antifungal drugs .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Due to their versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles are both highly topical and necessary . This opens up new opportunities for researchers to design future generation novel and potent imidazole-containing drugs .

properties

IUPAC Name

N-benzylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(14-7-6-12-9-14)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPSZYJTYMFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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